molecular formula C17H21NO3S B2888941 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1396870-31-7

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2888941
CAS No.: 1396870-31-7
M. Wt: 319.42
InChI Key: MGLXTQFAMOSFRL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative characterized by a naphthalen-2-yloxy group linked to an acetamide core, with a branched hydroxy-methylthiopropyl substituent.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-17(20,12-22-2)11-18-16(19)10-21-15-8-7-13-5-3-4-6-14(13)9-15/h3-9,20H,10-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLXTQFAMOSFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC2=CC=CC=C2C=C1)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(naphthalen-2-yloxy)acetamide, identified by its CAS number 1396870-31-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H21NO3SC_{17}H_{21}NO_3S, with a molecular weight of 319.4 g/mol. The compound features a naphthalene moiety linked to an acetamide group, which may contribute to its biological activity.

PropertyValue
CAS Number 1396870-31-7
Molecular Formula C17H21NO3S
Molecular Weight 319.4 g/mol

Antiviral Activity

Emerging research indicates that compounds with similar structures exhibit antiviral properties. For instance, derivatives of naphthalene have shown effectiveness against various viral infections, including those caused by the hepatitis C virus (HCV) and influenza viruses. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds with similar functional groups have demonstrated moderate to good efficacy against various bacterial strains, indicating potential for development as antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many naphthalene derivatives act as enzyme inhibitors, particularly in pathways related to viral replication and bacterial metabolism.
  • Receptor Interaction : The compound may interact with specific cellular receptors, modulating signaling pathways that affect cell proliferation and immune responses.
  • Cell Membrane Disruption : Some studies indicate that similar compounds can disrupt microbial cell membranes, leading to cell lysis and death.

Case Studies and Research Findings

  • Antiviral Screening : A study evaluating a series of naphthalene derivatives found that certain compounds significantly inhibited HCV replication in vitro at concentrations as low as 0.20 μM . While specific data on this compound is limited, its structural similarity suggests potential efficacy.
  • Antimicrobial Activity Assessment : Research conducted on structurally related compounds demonstrated IC50 values ranging from 4.39 to 1.71 μM against various pathogens, highlighting the potential for this compound to exhibit similar activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Naphthalenyloxy-Acetamide Backbones

(a) N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
  • Structure: Features a morpholinoethyl group instead of the hydroxy-methylthiopropyl chain.
  • Bioactivity : Exhibits cytotoxic effects against HeLa cells, with an IC50 comparable to cisplatin at 3.16 µM/mL. This highlights the importance of the naphthalenyloxy-acetamide scaffold in cytotoxicity .
  • Key Difference : The morpholine ring enhances solubility and may influence receptor interactions compared to the thioether and hydroxyl groups in the target compound.
(b) N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
  • Structure : Incorporates a triazole ring and chlorophenyl group.
  • Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes.
(c) 2-(Naphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide (VU0453661, 8)
  • Structure : Substituted with a pyridinyl group.
  • Analytical Data : LCMS (m/z: 279.2 [M+H]+) and retention time (0.567 min) indicate moderate polarity .
  • Key Difference : The pyridine ring may enhance π-π stacking interactions, contrasting with the sulfur-containing side chain of the target compound.

Analogs with Thiadiazole and Triazole Cores

Compounds from and share acetamide backbones but differ in heterocyclic substituents:

Compound ID Substituent(s) Yield (%) Melting Point (°C) Notable Features
5e () 4-Chlorobenzylthio, isopropylphenoxy 74 132–134 High hydrophobicity
5j () 4-Chlorobenzylthio, isopropylphenoxy 82 138–140 Enhanced thermal stability
6a () Triazole, naphthalen-1-yloxymethyl 85 135–136 IR νmax: 1671 cm⁻¹ (C=O stretch)

Key Observations :

  • Thiadiazole derivatives (e.g., 5e, 5j) exhibit higher melting points (132–140°C) compared to triazole analogs (135–136°C), likely due to increased molecular symmetry .
  • The target compound’s hydroxy-methylthiopropyl group may reduce crystallinity compared to rigid heterocycles, affecting solubility and bioavailability.

Cytotoxicity and Bioactivity Comparisons

  • N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (): IC50: 3.16 µM/mL (similar to cisplatin). Mechanism: Likely induces apoptosis via metabolic disruption in cancer cells.
  • Target Compound : The methylthio and hydroxyl groups could modulate redox activity or interact with cysteine residues in enzymes, offering a unique mechanism compared to morpholine or triazole analogs.

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